N-ethyl-3-(3-isopropoxybenzoyl)-1-piperidinecarboxamide
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Overview
Description
N-ethyl-3-(3-isopropoxybenzoyl)-1-piperidinecarboxamide, also known as etizolam, is a benzodiazepine analog that is commonly used in scientific research. It was first synthesized in the 1980s and has since gained popularity due to its unique pharmacological properties.
Mechanism of Action
Etizolam acts on the gamma-aminobutyric acid (GABA) receptor, which is the primary inhibitory neurotransmitter in the central nervous system. It enhances the binding of GABA to the receptor, leading to increased inhibitory activity and a decrease in neuronal excitability.
Biochemical and Physiological Effects:
Etizolam has been found to have a number of biochemical and physiological effects. It has been shown to decrease anxiety and induce sedation, as well as improve sleep quality. It also has muscle relaxant properties and can be used to treat muscle spasms and convulsions.
Advantages and Limitations for Lab Experiments
One advantage of using N-ethyl-3-(3-isopropoxybenzoyl)-1-piperidinecarboxamide in lab experiments is its unique pharmacological properties. It has been found to have a faster onset of action and a shorter half-life compared to other benzodiazepine analogs. However, one limitation is that it can be difficult to control the dosage and duration of its effects.
Future Directions
There are a number of future directions for research on N-ethyl-3-(3-isopropoxybenzoyl)-1-piperidinecarboxamide. One area of interest is its potential use in the treatment of anxiety disorders. It has also been suggested that it may have applications in the treatment of alcohol withdrawal and epilepsy. Additionally, further research is needed to better understand its mechanism of action and potential side effects.
In conclusion, this compound is a benzodiazepine analog that is commonly used in scientific research. It has unique pharmacological properties and has been found to have anxiolytic, sedative, hypnotic, and muscle relaxant properties. Further research is needed to better understand its potential applications in the treatment of various disorders and its mechanism of action.
Synthesis Methods
Etizolam is synthesized through a multi-step process that involves the reaction of various chemicals. The synthesis typically begins with the reaction of ethylamine and benzophenone to form N-ethylbenzophenoneimine. This intermediate is then reacted with 3-isopropoxybenzoyl chloride to form N-ethyl-3-(3-isopropoxybenzoyl)-1-piperidinecarboxamide.
Scientific Research Applications
Etizolam is commonly used in scientific research as a tool to study the effects of benzodiazepine analogs on the central nervous system. It has been found to have anxiolytic, sedative, hypnotic, and muscle relaxant properties.
Properties
IUPAC Name |
N-ethyl-3-(3-propan-2-yloxybenzoyl)piperidine-1-carboxamide |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H26N2O3/c1-4-19-18(22)20-10-6-8-15(12-20)17(21)14-7-5-9-16(11-14)23-13(2)3/h5,7,9,11,13,15H,4,6,8,10,12H2,1-3H3,(H,19,22) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WDLJSGJSTDBSJP-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCNC(=O)N1CCCC(C1)C(=O)C2=CC(=CC=C2)OC(C)C |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H26N2O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
318.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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